molecular formula C9H19ClN2O2 B13922757 3-Boc-aminopyrrolidine hydrochloride

3-Boc-aminopyrrolidine hydrochloride

Cat. No.: B13922757
M. Wt: 222.71 g/mol
InChI Key: WBNMBVTYZYQTHF-UHFFFAOYSA-N
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Description

3-Boc-aminopyrrolidine hydrochloride is a Boc (tert-butoxycarbonyl)-protected pyrrolidine derivative with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.7 g/mol . The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in multi-step organic syntheses. This compound is air-sensitive and typically stored under inert conditions to prevent degradation . It is widely employed as a chiral building block in pharmaceuticals, agrochemicals, and peptide synthesis due to its stability under basic conditions and ease of deprotection via acidic hydrolysis (e.g., trifluoroacetic acid) .

Properties

Molecular Formula

C9H19ClN2O2

Molecular Weight

222.71 g/mol

IUPAC Name

tert-butyl 1-aminopyrrolidine-3-carboxylate;hydrochloride

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)7-4-5-11(10)6-7;/h7H,4-6,10H2,1-3H3;1H

InChI Key

WBNMBVTYZYQTHF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCN(C1)N.Cl

Origin of Product

United States

Preparation Methods

Synthesis of 3-Aminopyrrolidine Hydrochloride

One of the well-documented methods to prepare 3-aminopyrrolidine hydrochloride uses trans-4-hydroxyl-L-proline as a chiral starting material. The process includes:

This multi-step chain reaction yields the Boc-protected 3-aminopyrrolidine derivative (formula I in the patent) with high stereochemical fidelity.

Boc Protection of 3-Aminopyrrolidine Hydrochloride

The Boc protection is usually performed by reacting 3-aminopyrrolidine hydrochloride with Boc anhydride in the presence of triethylamine and methanol as solvent. The reaction conditions reported are:

  • Molar ratio: 3-aminopyrrolidine hydrochloride : methanol : triethylamine : Boc anhydride = 1 : 4 : 3 : 1.2
  • Stirring at room temperature for 8 hours
  • Post-reaction removal of unreacted methanol by reduced pressure distillation at 40–45°C and -0.09 MPa

This yields Boc-3-aminopyrrolidine with good purity and yield.

Representative Reaction Scheme and Conditions

Step Reagents/Conditions Purpose Yield/Notes
1. Decarboxylation trans-4-hydroxyl-L-proline, catalyst, solvent Formation of (R)-3-hydroxypyrrolidine hydrochloride High stereoselectivity
2. Boc Protection Boc anhydride, triethylamine, methanol, room temp, 8 h Protection of amino group High yield, mild conditions
3. Hydroxyl Sulfonylation Sulfonylating agent (e.g., tosyl chloride) Activation of hydroxyl group for substitution Efficient conversion
4. SN2 Substitution Azide reagent Nucleophilic substitution with inversion of configuration Stereochemical inversion
5. Azide Reduction Triphenylphosphine Conversion of azide to amine Clean reduction

Alternative Synthetic Approaches

  • Mechanochemical synthesis : A sustainable method reported involves the use of 3-Boc-amino-pyrrolidine as a nucleophile under milling conditions, affording high yields (up to 83–90%) of desired alkylated products without the need for excess reagents or chromatographic purification steps.

  • Use of chiral triflate esters : In some synthetic strategies, chiral triflate esters react with 3-Boc-aminopyrrolidine to form methyl 2-[(N-Boc-amino)cycloaminyl]alkanoates, useful as chiral building blocks. Yields for these nucleophilic substitution reactions range from 48% to 81% depending on substrates and conditions.

Analytical and Purification Notes

  • The Boc-protected 3-aminopyrrolidine can be analyzed by pre-column derivatization with Boc anhydride, followed by high-performance liquid chromatography (HPLC) using a C18 column and UV detection at 210 nm. This method provides high sensitivity and accuracy for purity assessment.

  • The reaction mixture is typically purified by removal of solvents under reduced pressure; chromatographic purification is often unnecessary if reaction conditions are optimized.

Summary Table of Preparation Methods

Preparation Step Starting Material Key Reagents Conditions Yield (%) Reference
Decarboxylation trans-4-hydroxyl-L-proline Catalyst, solvent Mild heating, catalytic Not specified
Boc Protection 3-aminopyrrolidine hydrochloride Boc anhydride, triethylamine, methanol Room temp, 8 h High (not quantified)
Nucleophilic substitution (alternative) Chiral triflate esters 3-Boc-aminopyrrolidine Standard nucleophilic substitution 48–81
Mechanochemical alkylation 3-Boc-amino-pyrrolidine Alkylating agents Milling, variable time 83–90

Chemical Reactions Analysis

Types of Reactions

3-Boc-aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include alkyl halides, acyl chlorides, and sulfonyl chlorides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or acetonitrile.

    Deprotection Reactions: Trifluoroacetic acid in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

Scientific Research Applications

3-Boc-aminopyrrolidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of bioactive compounds and enzyme inhibitors.

    Medicine: It is used in the development of drugs targeting various diseases, including cancer and neurological disorders.

    Industry: It is employed in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 3-Boc-aminopyrrolidine hydrochloride primarily involves its role as a precursor in chemical reactions. The Boc group protects the amino group during synthetic transformations, preventing unwanted side reactions. Upon deprotection, the free amine can interact with molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 3-Boc-aminopyrrolidine hydrochloride and related pyrrolidine derivatives:

Compound Protective Group/Salt Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
3-Boc-aminopyrrolidine hydrochloride Boc, HCl salt C₁₀H₂₁ClN₂O₂ 236.7 Air-sensitive; stable in basic conditions; cleaved by strong acids. Intermediate in chiral synthesis, peptide coupling, drug discovery.
(S)-1-Cbz-3-Aminopyrrolidine hydrochloride Cbz (carbobenzyloxy), HCl C₁₃H₁₇ClN₂O₂ 280.7 Requires hydrogenolysis (H₂/Pd-C) for deprotection; orthogonal to Boc chemistry. Used in multi-step syntheses requiring differential amine protection strategies.
3-(Aminomethyl)pyrrolidine dihydrochloride None (free amine), 2HCl C₅H₁₄Cl₂N₂ 173.1 Highly water-soluble; reactive but hygroscopic. Final steps in API synthesis where unprotected amines are required.
3-(2,5-Dichlorophenyl)pyrrolidine hydrochloride Aromatic substituent, HCl C₁₀H₁₂Cl₃N 260.6 Lipophilic; electron-withdrawing substituents enhance binding to hydrophobic targets. Medicinal chemistry for CNS or receptor-targeted drug candidates.

Key Comparative Insights

Protection Strategies: Boc vs. Cbz: Boc protection (acid-labile) is preferred for its compatibility with basic reaction conditions, whereas Cbz (removed via hydrogenolysis) is used when acid-sensitive substrates are involved . Salt Forms: The hydrochloride salt improves crystallinity and shelf-life compared to free bases. Dihydrochloride salts (e.g., 3-(Aminomethyl)pyrrolidine dihydrochloride) enhance aqueous solubility but may complicate purification .

Stability and Reactivity: 3-Boc-aminopyrrolidine hydrochloride’s air sensitivity necessitates inert handling , while unprotected analogs like 3-(Aminomethyl)pyrrolidine dihydrochloride require strict moisture control . Aryl-substituted derivatives (e.g., 3-(2,5-Dichlorophenyl)pyrrolidine hydrochloride) exhibit greater thermal stability due to aromatic ring rigidity .

Applications: Drug Discovery: Boc-protected derivatives are favored in early-stage synthesis for their reversible protection, while Cbz variants enable orthogonal deprotection . Chiral Synthesis: Enantiopure (S)-3-Boc-aminopyrrolidine is critical for producing stereoselective APIs, contrasting with racemic dihydrochloride salts .

Research Findings and Data

  • Synthetic Utility: 3-Boc-aminopyrrolidine hydrochloride is a key intermediate in synthesizing thrombin inhibitors and kinase modulators, leveraging its chiral pyrrolidine core .
  • Comparative Solubility: 3-Boc-aminopyrrolidine hydrochloride: Moderately soluble in DMSO, methanol. 3-(Aminomethyl)pyrrolidine dihydrochloride: >100 mg/mL in water .

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